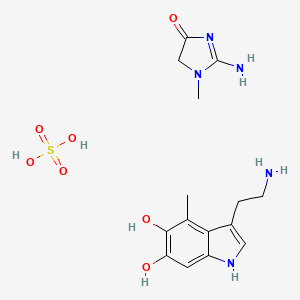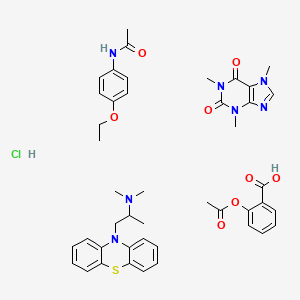
Trimethylnonylammonium bromide
Overview
Description
Trimethylnonylammonium bromide, also known as Nonyltrimethylammonium bromide, is a chemical compound with the molecular formula C12H28BrN . It is a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of Trimethylnonylammonium bromide is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular weight of Trimethylnonylammonium bromide is 266.26 g/mol . The InChI string representation of its structure isInChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 . The Canonical SMILES representation is CCCCCCCCCN+(C)C.[Br-] . Physical And Chemical Properties Analysis
Trimethylnonylammonium bromide is a white to almost white powder or crystal . It has a molecular weight of 266.26 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 8 .Scientific Research Applications
Potentiometric Sensing in Analytical Chemistry
NTAB has been utilized in the development of a carbon electrode for the potentiometric determination of cationic surfactants in formation water samples . This innovative approach involves the formation of an ion pair between NTAB and an ion pairing agent on the sensor’s surface, which is characterized by morphological tools. The sensor exhibits a monovalent Nernstian slope, indicating its high sensitivity and making it a valuable tool for detecting NTAB concentrations in various samples.
Surfactant Properties in Industrial Applications
As a cationic surfactant, NTAB significantly alters the surface properties of liquids. It consists of a hydrophilic polar head and a lipophilic part, making it suitable for use in the manufacture of commercial products such as textile softeners, anti-corrosion agents, disinfectants, cosmetics, and household cleaning products . The widespread use of NTAB in these applications underscores its importance in industrial chemistry.
Environmental Monitoring
The growing consumption of cationic surfactants like NTAB has raised environmental concerns. There is a pressing need to establish procedures to detect and monitor these compounds in the environment. NTAB’s role in environmental monitoring is crucial for assessing its impact and ensuring quality control in various products .
Biomedical Research
NTAB is recognized for its role in the biomedical domain, where it enhances the solubility and stability of pharmaceutical compounds, proteins, enzymes, and nucleic acids . Its ability to interact with biological molecules makes it a valuable reagent in medical research and therapeutic interventions.
Therapeutic Applications
In the field of medicine, NTAB’s surfactant properties are exploited for therapeutic purposes. It is involved in treatments for specific ailments, including viral infections, and plays a role in DNA sequencing processes . This highlights NTAB’s versatility and its potential in advancing medical treatments.
Quality Control in Pharmaceutical Formulations
NTAB is extensively used in pharmaceutical formulations, where accurate quantification is essential for quality control. The compound’s properties allow for the effective assay of surfactants in products, ensuring their safety and efficacy .
Mechanism of Action
Target of Action
Nonyltrimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is used as a biochemical reagent in life science research
Result of Action
As a biochemical reagent, it may have various effects depending on the specific context of its use .
properties
IUPAC Name |
trimethyl(nonyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEGNMJSEROZIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35819-23-9 (Parent) | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883779 | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylnonylammonium bromide | |
CAS RN |
1943-11-9 | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylnonylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of glycerol to water impact the behavior of nonyltrimethylammonium bromide?
A1: Research suggests that glycerol, similar to urea, influences the behavior of nonyltrimethylammonium bromide in aqueous solutions by altering the structure of water. [] This alteration reduces structural interactions and impacts properties like apparent molal volumes and heat capacities. [] For instance, both the transfer of the compound from water to glycerol-water mixtures and its micellization process are affected in a way comparable to the effects observed in urea-water mixtures and D2O. [] This suggests that glycerol's impact goes beyond simply changing the water structure, warranting further investigation. []
Q2: What can be learned about nonyltrimethylammonium bromide from studying its apparent molal volumes and heat capacities in various solutions?
A2: Examining the apparent molal volumes and heat capacities of nonyltrimethylammonium bromide in different solutions, including glycerol-water and urea-water mixtures, provides valuable insights into its behavior. [] These properties are sensitive to changes in solute-solvent interactions and can reveal how the compound interacts with its surroundings. [] Researchers use this data to understand the compound's hydration, its impact on water structure, and its tendency to self-associate (e.g., form micelles). [] Additionally, comparing these properties in different solvent systems helps to elucidate the role of co-solvents like glycerol and urea in modifying the compound's behavior. []
Q3: Can nonyltrimethylammonium bromide be effectively quantified in complex samples?
A3: Yes, there are methods for quantifying nonyltrimethylammonium bromide, even in complex samples like formation water. Research demonstrates the use of a simple carbon electrode for potentiometric determination of this cationic surfactant. [] This approach highlights the possibility of developing sensitive and selective analytical techniques for monitoring this compound in various matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)





![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)



